molecular formula C13H13NO B6413640 2-(2,3-Dimethylphenyl)-4-hydroxypyridine, 95% CAS No. 1261961-64-1

2-(2,3-Dimethylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6413640
CAS RN: 1261961-64-1
M. Wt: 199.25 g/mol
InChI Key: PQLFFQKUMXWHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethylphenyl)-4-hydroxypyridine (2,3-DMHP) is a synthetic compound with a wide range of applications in both organic and inorganic chemistry. It is a heterocyclic aromatic compound that is part of the pyridine family, and is commonly used in the synthesis of various organic and inorganic compounds. It is a colorless solid that is soluble in most organic solvents, and is commercially available in 95% purity.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used to synthesize a range of organic and inorganic compounds, and has been used as a catalyst in organic reactions. It has also been used in the synthesis of various pharmaceuticals, and has been used in the preparation of various polymers and resins.

Mechanism of Action

2-(2,3-Dimethylphenyl)-4-hydroxypyridine, 95% is a heterocyclic aromatic compound, and its mechanism of action is similar to other compounds in the pyridine family. It is believed to act as a proton donor, and is thought to form hydrogen bonds with other molecules. It is also thought to act as a Lewis acid, which means it can accept electrons from other molecules.
Biochemical and Physiological Effects
2-(2,3-Dimethylphenyl)-4-hydroxypyridine, 95% has not been studied extensively in terms of its biochemical and physiological effects. However, it has been shown to have some antioxidant activity, and there is some evidence that it may have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

2-(2,3-Dimethylphenyl)-4-hydroxypyridine, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, and it is commercially available in 95% purity. It is also soluble in most organic solvents, making it easy to work with in the lab. However, it is not water soluble, and it is not suitable for use in biological systems.

Future Directions

There are a number of potential future directions for research involving 2-(2,3-Dimethylphenyl)-4-hydroxypyridine, 95%. One potential direction is to further explore its antioxidant activity, as well as its anti-inflammatory and anti-tumor properties. Another potential direction is to explore its use as a catalyst in organic reactions, as well as its potential use in the synthesis of various pharmaceuticals and polymers. Additionally, further research could be done to explore its potential applications in biological systems, as well as its potential toxicity.

Synthesis Methods

2-(2,3-Dimethylphenyl)-4-hydroxypyridine, 95% can be synthesized in a few different ways. The most common method is the reaction of 2,3-dimethylphenol with aqueous formaldehyde and hydrochloric acid. The reaction is conducted in aqueous formaldehyde, and is catalyzed by hydrochloric acid. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

2-(2,3-dimethylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-4-3-5-12(10(9)2)13-8-11(15)6-7-14-13/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLFFQKUMXWHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=O)C=CN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692440
Record name 2-(2,3-Dimethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenyl)pyridin-4(1H)-one

CAS RN

1261961-64-1
Record name 2-(2,3-Dimethylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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